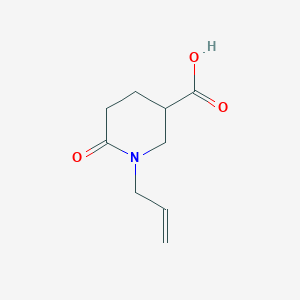

1-Allyl-6-oxopiperidine-3-carboxylic acid

Overview

Description

1-Allyl-6-oxopiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by its molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with allyl bromide to form 1-allylpiperidine. This intermediate is then oxidized to form 1-allyl-6-oxopiperidine, which is subsequently carboxylated to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Allyl-6-oxopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Synthetic Applications

1.1. Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure allows for functionalization at various positions, making it an ideal building block for complex organic compounds. For instance, it can be employed in the synthesis of piperidine derivatives that exhibit significant biological activity.

1.2. Catalytic Reactions

Recent studies have highlighted the use of 1-Allyl-6-oxopiperidine-3-carboxylic acid in catalytic reactions, particularly in the context of C–H bond activation and functionalization. The compound can act as a directing group for selective C–H oxidation, which is crucial for developing new synthetic pathways in organic chemistry .

Biological Activities

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the piperidine ring can enhance these effects, making them potential candidates for developing new antibiotics .

2.2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. Certain derivatives have shown promise in inhibiting key enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or diseases where enzyme regulation is critical .

Therapeutic Potential

3.1. Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may have applications in neurological research. Preliminary studies suggest it could influence neurotransmitter systems, warranting further investigation into its effects on conditions such as anxiety or depression .

3.2. Cancer Research

There is emerging interest in the compound's potential role in cancer therapy. Some studies have indicated that derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Allyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-Allyl-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

6-Oxopiperidine-3-carboxylic acid: Lacks the allyl group, leading to different reactivity and applications.

1-Allylpiperidine-3-carboxylic acid:

1-Allyl-6-hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Overview

1-Allyl-6-oxopiperidine-3-carboxylic acid (C9H13NO3) is a piperidine derivative notable for its potential biological activities, including antimicrobial and antifungal properties. This compound is synthesized through a multi-step process involving the reaction of piperidine with allyl bromide, followed by oxidation and carboxylation steps. The resulting compound exhibits a unique combination of functional groups that may confer distinct biological activities.

- Molecular Formula : C9H13NO3

- Molecular Weight : 183.21 g/mol

- Structural Features : Contains an allyl group, a carbonyl group, and a carboxylic acid functionality.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate biochemical pathways by interacting with specific enzymes and receptors, affecting processes such as signal transduction and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported effective inhibition of fungal growth, particularly against strains resistant to conventional antifungal agents. The structural characteristics of this compound contribute to its ability to penetrate fungal cell walls and disrupt cellular functions.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various piperidine derivatives found that this compound displayed an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

- Fungal Inhibition : In another investigation, the compound was tested against Candida albicans, yielding an IC50 value of 15 µg/mL, showcasing its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Antimicrobial Activity (IC50) |

|---|---|---|

| This compound | Allyl group, carbonyl, carboxylic acid | 25 µg/mL (S. aureus) |

| 6-Oxopiperidine-3-Carboxylic Acid | Lacks allyl group | 50 µg/mL (S. aureus) |

| 1-Allylpiperidine-3-Carboxylic Acid | Similar structure without oxo group | 40 µg/mL (S. aureus) |

Research Applications

The compound is being explored for several applications in scientific research:

- Pharmaceutical Development : Investigated as a lead compound for developing new antimicrobial and antifungal drugs.

- Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.

Q & A

Q. What are the recommended safety protocols for handling 1-Allyl-6-oxopiperidine-3-carboxylic acid in laboratory settings?

Basic

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize direct contact. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Emergency eyewash stations and showers must be accessible, and spills should be managed using inert absorbents (e.g., vermiculite). Store the compound in a cool, dry environment (<25°C) away from oxidizers and strong bases. Consult safety data sheets (SDS) for carboxylic acid analogs to infer handling guidelines, as specific SDS for this compound may not be publicly available .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Basic

A typical synthesis involves:

Piperidine ring formation : Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

Allylation : Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., using allyl bromide and a base like K₂CO₃).

Oxidation : Selective oxidation of the piperidine ring at the 6-position using agents like KMnO₄ or RuO₄ under controlled pH to yield the ketone.

Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Validate purity via HPLC or TLC .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced

Key optimization strategies include:

- Catalyst screening : Test palladium or copper catalysts for allylation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction rates.

- Temperature control : Maintain 60–80°C during allylation to balance reactivity and side-product formation.

- pH monitoring : Use buffered conditions (pH 7–8) during oxidation to prevent over-oxidation.

- In situ analytics : Employ FTIR or NMR to track intermediate formation and adjust conditions dynamically .

Q. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Advanced

- NMR spectroscopy :

- ¹H NMR : Identify allyl protons (δ 5.0–6.0 ppm, multiplet) and ketone-adjacent protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~205 ppm) and carboxylic acid (δ ~170 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error.

- IR spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. HPLC) when characterizing this compound?

Advanced

- Systematic error checks :

- Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts.

- Confirm HPLC method suitability (e.g., C18 column, 0.1% TFA in mobile phase) for carboxylic acid retention.

- Contamination analysis : Use LC-MS to detect impurities or degradation products.

- Quantitative comparison : Apply Beer’s Law (UV-Vis) to correlate HPLC peak area with concentration, ensuring detector linearity .

Q. What computational methods can predict the reactivity or interaction of this compound in biological systems?

Advanced

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic targets (e.g., proteases or kinases).

- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogous carboxylic acids.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

Advanced

- Accelerated stability testing :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 40°C for 4 weeks.

- Monitor degradation via UPLC-MS at intervals (0, 7, 14, 28 days).

- Kinetics analysis: Calculate degradation rate constants (k) using first-order models.

- Identification of degradation products : Use HRMS/MS to fragment ions and propose degradation pathways .

Q. What strategies are effective for resolving low solubility issues during biological assays?

Advanced

Properties

IUPAC Name |

6-oxo-1-prop-2-enylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2,7H,1,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFDOEKCFHBUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660750 | |

| Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-41-0 | |

| Record name | 6-Oxo-1-(2-propen-1-yl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.